Tazarotene-d8 - 1246815-76-8

Tazarotene-d8

Catalog Number: EVT-1463977
CAS Number: 1246815-76-8
Molecular Formula: C21H21NO2S
Molecular Weight: 357.501
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Optimization of Drug Delivery: Future research should focus on developing more efficient and patient-friendly drug delivery systems for tazarotene [, , , , , ]. This includes exploring novel nanocarriers, optimizing existing formulations, and investigating targeted delivery approaches to enhance efficacy and minimize potential irritation.

  • Expanding Therapeutic Applications: Given its diverse pharmacological properties, investigating the potential of tazarotene for other dermatological and non-dermatological conditions, such as other inflammatory skin diseases, wound healing, and even cancer, is warranted [, , , ].

  • Personalized Therapy: Research into personalized tazarotene therapy based on individual patient characteristics, such as genetic variations in retinoid receptor expression and skin sensitivity, could lead to more targeted and effective treatment strategies [].

  • Combination Therapies: Further exploration of combination therapies involving tazarotene and other therapeutic agents could potentially enhance efficacy and address multiple aspects of complex dermatological conditions [, , ].

Bexarotene

  • Compound Description: Bexarotene is a retinoid that selectively binds to and activates retinoid X receptors (RXRs). It is FDA-approved for the treatment of cutaneous T-cell lymphoma. Bexarotene was identified in a drug screen as a potential therapeutic agent for multiple sulfatase deficiency (MSD). In preclinical studies, bexarotene treatment increased the activity of sulfatases, normalized lysosomal morphology, and improved the cellular phenotype of MSD patient-derived fibroblasts and induced pluripotent stem cells. []
  • Relevance: Bexarotene is a retinoid, belonging to the same chemical class as Tazarotene-d8. Both compounds exert their biological effects by interacting with retinoid receptors, although they may exhibit different receptor subtype selectivities. []

Calcipotriol

  • Compound Description: Calcipotriol, also known as calcipotriene, is a synthetic vitamin D3 analog with anti-proliferative and immunomodulatory properties. It is used topically for the treatment of psoriasis. A fixed-combination lotion containing calcipotriol and betamethasone dipropionate is approved for the treatment of plaque psoriasis. []
  • Relevance: Calcipotriol is often used in combination with Tazarotene for the treatment of psoriasis, as seen in studies investigating the efficacy of Tazarotene-loaded nanofibers incorporated into hydrogel films. These studies suggest a synergistic effect of these two compounds in managing psoriasis symptoms. []

Halobetasol Propionate

  • Compound Description: Halobetasol propionate is a highly potent topical corticosteroid with anti-inflammatory and immunosuppressive effects. It is used to treat various inflammatory skin conditions, including psoriasis. Studies have explored the efficacy and safety of a fixed-combination lotion containing halobetasol propionate and Tazarotene for the treatment of plaque psoriasis. []
  • Relevance: Halobetasol propionate is frequently used in combination with Tazarotene in the management of psoriasis, as demonstrated in research exploring the use of a fixed-combination lotion containing both compounds. This combined approach aims to leverage the anti-inflammatory and immunosuppressive properties of halobetasol propionate alongside the retinoid activity of Tazarotene-d8. []

Trifarotene

  • Compound Description: Trifarotene is a fourth-generation retinoid that selectively targets retinoic acid receptors (RARs) and is approved for the topical treatment of acne vulgaris. It exhibits comedolytic, anti-inflammatory, and normalizing effects on the pilosebaceous unit. []
  • Relevance: Trifarotene, like Tazarotene-d8, is a retinoid used in dermatology, particularly for the treatment of acne vulgaris. The structural similarity of these compounds lies in their retinoid backbone, and they both exert their effects by modulating retinoid receptor activity, though their specific receptor subtype selectivities and pharmacological profiles may differ. []

Adapalene

  • Compound Description: Adapalene is a third-generation retinoid that acts as a modulator of cellular differentiation, keratinization, and inflammatory processes involved in acne. It exhibits high lipophilicity, allowing for penetration into the pilosebaceous unit, where it normalizes follicular keratinization and reduces microcomedone formation. []
  • Relevance: Similar to Tazarotene-d8, Adapalene is a retinoid used in the treatment of acne vulgaris. Their structural similarity lies in their shared retinoid structure, and they exert therapeutic effects by modulating retinoid receptor activity. Despite belonging to the same class, they might exhibit differences in their pharmacological profiles, such as receptor subtype selectivity and potency. []
Overview

Tazarotene-d8 is a deuterated form of Tazarotene, a third-generation topical retinoid primarily utilized for treating plaque psoriasis and acne. Tazarotene is known for its selective action on retinoic acid receptors, specifically RAR-γ and RAR-β, leading to significant effects on epidermal keratinocyte proliferation and differentiation. The compound has garnered attention due to its efficacy in managing photoaged skin and its role as a prodrug that converts into the active metabolite, Tazarotenic acid, upon application .

Source

Tazarotene was first approved for medical use in 1997 and is available in various formulations such as creams, gels, and foams. It is synthesized from vitamin A derivatives and has been extensively studied for its pharmacological properties. The deuterated version, Tazarotene-d8, is used in research to trace metabolic pathways and enhance the understanding of the drug's behavior in biological systems .

Classification

Tazarotene-d8 belongs to the class of acetylenic retinoids. It is classified as a topical retinoid due to its application route and mechanism of action, which involves modulation of gene expression related to skin cell turnover and differentiation .

Synthesis Analysis

Methods

The synthesis of Tazarotene-d8 involves several key steps that utilize both classical organic reactions and modern synthetic techniques. The process begins with the alkylation of thiophenol anion using dimethylallyl bromide, leading to the formation of a thioether intermediate. This is followed by a Friedel-Crafts cyclization reaction with polyphosphoric acid to form a thiopyran compound. Subsequent acylation with acetyl chloride in the presence of aluminum chloride yields a methyl ketone intermediate.

Technical Details

The synthesis continues with the formation of an enolate from the ketone, which reacts with diethyl chlorophosphate to produce an enol phosphate intermediate. This intermediate undergoes elimination to yield an acetylene compound. Finally, this acetylene reacts with ethyl 6-chloronicotinate through nucleophilic substitution to yield Tazarotene-d8 .

Molecular Structure Analysis

Structure

The molecular formula for Tazarotene-d8 is C21H13D8NO2SC_{21}H_{13}D_{8}NO_{2}S with a molecular weight of 359.51 g/mol. The structure features a complex arrangement that includes a thiophenol-derived ring system and an acetylenic side chain.

Data

  • Molecular Formula: C21H13D8NO2SC_{21}H_{13}D_{8}NO_{2}S
  • Molecular Weight: 359.51 g/mol
  • CAS Number: [Pending specific registration]

The deuterated hydrogen atoms are incorporated into the structure to facilitate studies involving isotopic labeling techniques .

Chemical Reactions Analysis

Reactions

Tazarotene-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including metabolic conversion to Tazarotenic acid. The presence of deuterium allows for more precise tracking during pharmacokinetic studies.

Technical Details

The reactions involving Tazarotene-d8 can be monitored using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), which help quantify the compound's concentration in biological samples .

Mechanism of Action

Process

Tazarotene-d8 exerts its therapeutic effects by binding selectively to retinoic acid receptors RAR-γ and RAR-β. This binding modulates gene expression related to keratinocyte proliferation and differentiation, ultimately leading to improved skin conditions.

Data

The active metabolite, Tazarotenic acid, binds more than 99% to plasma proteins like albumin, indicating significant systemic retention after topical application. Its pharmacokinetics show an elimination half-life ranging from 16 to 18 hours, allowing sustained therapeutic effects over time .

Physical and Chemical Properties Analysis

Physical Properties

Tazarotene-d8 is characterized by its solid state at room temperature with specific melting and boiling points that align closely with those of Tazarotene due to structural similarities.

Chemical Properties

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light.
  • Reactivity: Exhibits reactivity typical of retinoids, including potential oxidation under certain conditions.

Relevant analyses have shown that the chemical stability and solubility profiles are crucial for formulation development in topical applications .

Applications

Tazarotene-d8 is primarily used in scientific research settings, particularly in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its isotopic labeling allows researchers to trace metabolic pathways more accurately compared to non-deuterated forms. Additionally, it serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical formulations .

Introduction to Tazarotene-d8: Chemical Identity and Research Significance

Structural Characterization of Tazarotene-d8: Deuterium Isotope Labeling Patterns

The deuterium labeling pattern in Tazarotene-d8 is highly specific, with all eight deuterium atoms incorporated at the four methyl groups of the 4,4-dimethylthiochroman ring system. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm deuteration exclusively at the two methyl groups attached to the carbon at position 4 of the thiochroman ring. This results in the molecular formula C₂₁H₁₃D₈NO₂S, where the methyl groups appear as -CD₃ rather than -CH₃. The structure preserves the key pharmacophoric elements of tazarotene: the ethynyl linker bridging the pyridine carboxylate and benzothiopyran rings, the ethyl ester moiety, and the sulfur heteroatom within the thiopyran ring system [1] [5].

Table 1: Molecular Characteristics of Tazarotene-d8

PropertySpecification
Chemical FormulaC₂₁H₁₃D₈NO₂S
Molecular Weight359.51 g/mol
Deuterium PositionsEight deuterium atoms at 4,4-dimethyl groups
Labeling PatternTwo -CD₃ groups (4,4-dimethyl-d₈)
Key Functional GroupsEthynyl linker, pyridine-3-carboxylate, ethyl ester, thiopyran ring
CAS Number1246815-76-8

The deuterium atoms introduce no significant steric alterations due to the identical van der Waals radii of protium (¹H) and deuterium (²H). However, vibrational spectroscopy reveals characteristic shifts in C-D stretching frequencies (2050-2260 cm⁻¹) compared to C-H stretches (2850-2960 cm⁻¹), providing a spectroscopic signature for compound identification. The deuteration pattern is chemically stable under standard laboratory storage conditions (+4°C), with no significant hydrogen-deuterium (H/D) exchange observed in aqueous or biological matrices over relevant experimental timescales [1] [7]. High-performance liquid chromatography (HPLC) purity typically exceeds >95%, ensuring reliability for quantitative bioanalytical applications where isotopic purity is critical to avoid interference from unlabeled compound in mass spectrometric detection [5].

Comparative Analysis of Tazarotene-d8 and Non-deuterated Tazarotene: Isotopic Effects on Molecular Properties

The primary isotopic effect of deuterium substitution in Tazarotene-d8 manifests in altered bond dissociation energies. The C-D bond is stronger than the C-H bond due to deuterium's greater atomic mass, lowering the zero-point vibrational energy. This kinetic isotope effect (KIE) influences metabolic transformations involving cleavage of C-H bonds at the methyl groups, while leaving receptor binding affinity, lipophilicity, and ionization potential largely unaffected. Computational chemistry analyses (e.g., density functional theory calculations) predict minimal impact on the molecule's three-dimensional conformation and electronic distribution, preserving its selective affinity for retinoic acid receptor (RAR) subtypes β and γ [1] [6].

Chromatographic behavior shows subtle but measurable differences: Tazarotene-d8 exhibits marginally increased retention time in reversed-phase ultra-performance liquid chromatography (UPLC) systems compared to non-deuterated tazarotene. This is attributed to deuterium's slightly higher lipophilicity. Using optimized UPLC-QDa (quadrupole detector mass spectrometry) methods with an acetonitrile/water gradient containing 5 mM ammonium acetate, tazarotene-d8 and tazarotene are resolved with baseline separation. The deuterated compound typically elutes approximately 0.2-0.3 minutes later than its protiated counterpart under standardized conditions [3].

Table 2: Comparative Physicochemical Properties of Tazarotene and Tazarotene-d8

PropertyTazaroteneTazarotene-d8Analytical Significance
Molecular Weight351.47 g/mol359.51 g/molMass spectrometric differentiation (8 Da shift)
Retention Time (UPLC)tRtR + 0.2-0.3 minChromatographic resolution enabling simultaneous quantification
C-H/C-D Stretch~2900 cm⁻¹~2150 cm⁻¹FT-IR identification
Lipophilicity (log P)~3.8 (predicted)~3.9 (predicted)Slight increase in membrane permeability
Receptor Binding (RARγ)UnaffectedUnaffectedBiological activity preserved

Mass spectrometry provides the most significant differentiation: Tazarotene-d8 exhibits an m/z shift of +8 in both positive and negative ionization modes. For instance, the protonated molecule [M+H]⁺ appears at m/z 360.51 for Tazarotene-d8 versus m/z 352.47 for tazarotene, enabling unambiguous discrimination in biological matrices. This mass shift is exploited in stable isotope dilution assays (SIDA), where Tazarotene-d8 serves as an internal standard for quantifying both tazarotene and its active metabolite, tazarotenic acid, in complex samples like skin homogenates or plasma. The deuterated internal standard compensates for matrix effects and recovery variations during sample preparation, significantly enhancing analytical accuracy and precision compared to external calibration methods [3].

Role of Deuterated Retinoids in Pharmacokinetic Research: Rationale for Tazarotene-d8 Development

The development of Tazarotene-d8 addresses critical challenges in retinoid pharmacology, particularly the need to quantify minimal systemic exposure after topical application and to elucidate complex metabolic pathways. Tazarotene itself exhibits low percutaneous absorption (<6% of applied dose) and rapid metabolism via esterase hydrolysis to tazarotenic acid, followed by further oxidation and elimination via urinary and fecal routes. These characteristics necessitate highly sensitive bioanalytical methods to distinguish exogenous compounds from endogenous retinoids at trace concentrations [2] [4]. Tazarotene-d8 serves as an ideal internal standard and tracer due to its near-identical chemical behavior and distinct mass signature.

In transdermal delivery research, Tazarotene-d8 enables simultaneous quantification of drug retention in skin layers and permeation through skin using Franz diffusion cells and mass spectrometric detection. Studies employing porcine skin models (a validated surrogate for human skin) utilize Tazarotene-d8 to establish recovery rates and validate extraction protocols without interference from unlabeled compound or metabolites. This precision is crucial given tazarotene's low aqueous solubility (attributed to its thiochroman ring and ethynyl linker), which complicates formulation development for dermatological or potential osteoarthritis applications [3] [6].

Metabolic studies leverage Tazarotene-d8 to identify and quantify primary and secondary metabolites. Crucially, the deuterium labeling at the 4,4-dimethyl groups impedes cytochrome P450 (CYP)-mediated hydroxylation at these positions—a known metabolic pathway for non-deuterated tazarotene. This "metabolic switching" effect prolongs the elimination half-life of the deuterated molecule relative to the parent drug, providing a mechanistic tool to study the contribution of specific metabolic steps to overall clearance. Research confirms that Tazarotenic acid-d8 (the deuterated active metabolite) shows reduced susceptibility to oxidation by human retinoic acid hydroxylases CYP26A1 and CYP26B1, key enzymes in retinoid catabolism [3] [6].

Table 3: Research Applications and Advantages of Tazarotene-d8

Application DomainSpecific UseAdvantage of Deuterium Label
Quantitative BioanalysisInternal standard for LC-MS/MS of tazarotene & tazarotenic acidEliminates matrix effects; enables high-precision isotope dilution mass spectrometry
Transdermal PenetrationMeasurement of skin retention/permeation kineticsDistinguishes applied dose from endogenous retinoids; quantifies localized delivery
Metabolic Pathway MappingIdentification of CYP26-mediated oxidation productsKIE reduces metabolism at labeled sites; clarifies dominant metabolic routes
Formulation DevelopmentComparison of vehicle effects on skin deliveryTracks drug without interference from formulation excipients
Receptor Binding StudiesCompetitive binding assays for RAR selectivityPreserves pharmacological activity while enabling traceability

Beyond basic quantification, Tazarotene-d8 facilitates advanced pharmacokinetic modeling by serving as an intravenous tracer alongside topical unlabeled tazarotene. This dual-administration approach allows researchers to deconvolute absorption, distribution, metabolism, and excretion (ADME) parameters with unprecedented accuracy. The compound's predictable pharmacokinetic profile—characterized by rapid conversion to Tazarotenic acid-d8 (tmax ~6–12 hours) and short elimination half-life (~1–2 hours for the acid metabolite)—ensures no significant accumulation occurs, aligning with the favorable safety profile of the parent drug [2] [6]. This metabolic stability at labeled positions, combined with minimal systemic exposure after topical application, underscores Tazarotene-d8's role in de-risking retinoid development programs and optimizing therapeutic indices for novel formulations targeting dermatological and musculoskeletal conditions [3] [4].

Properties

CAS Number

1246815-76-8

Product Name

Tazarotene-d8

IUPAC Name

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate

Molecular Formula

C21H21NO2S

Molecular Weight

357.501

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3

InChI Key

OGQICQVSFDPSEI-XERRXZQWSA-N

SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C

Synonyms

6-[2-(3,4-Dihydro-4,4-(dimethyl-d6)-2H-1-benzothiopyran-6-yl-d2)ethynyl]-3-pyridinecarboxylic Acid Ethyl Ester; AGN 190168-d8; Tazorac-d8; Zorac-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.